molecular formula C22H20O5 B4728552 methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate

methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate

Cat. No.: B4728552
M. Wt: 364.4 g/mol
InChI Key: IYBJSMQXAHZBBU-RMKNXTFCSA-N
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Description

This compound belongs to the coumarin derivative family, characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, an acetoxy group at position 3, and a (E)-3-phenyl-2-propenyl (cinnamyl) ether at position 5. The ester group (methyl acetate) at position 3 and the cinnamyl ether at position 7 distinguish it from simpler coumarin derivatives, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-15-18-11-10-17(26-12-6-9-16-7-4-3-5-8-16)13-20(18)27-22(24)19(15)14-21(23)25-2/h3-11,13H,12,14H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBJSMQXAHZBBU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate typically involves the esterification of 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:

Compound Name Substituents Key Features References
Methyl 2-(4-methyl-2-oxo-3-propyl-2H-chromen-7-yloxy)acetate 3-propyl, 7-methoxyacetate Enhanced lipophilicity due to the propyl group; lower solubility in polar solvents.
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate (CAS 83219-99-2) 3-phenyl, 7-ethoxyacetate Higher aromaticity from the phenyl group; improved stability under acidic conditions.
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 3-fluorobenzyl ether at position 7 Electron-withdrawing fluorine enhances metabolic stability; potential for CNS activity.
4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate 6-methoxy, 7-acetoxy, 3-phenylacetate Dual ester groups increase molecular weight; reduced bioavailability due to steric hindrance.
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate 3-(3-methoxyphenoxy), 2-CF₃, 7-propenyloxyacetate Trifluoromethyl group enhances thermal stability; methoxyphenoxy improves antioxidant capacity.

Biological Activity

Methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate, a coumarin derivative, has garnered attention in recent research due to its potential biological activities. This article will explore its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and other relevant biological activities based on existing literature.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of coumarin derivatives, including this compound. A relevant study evaluated various acetoxycoumarin derivatives against human lung cancer (A549) and rat liver cancer (CRL 1548) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with varying lethal doses (LD50).

Table 1: Cytotoxic Activity of Coumarin Derivatives

CompoundCell LineLD50 (μM)
Compound 1A549 (Lung Cancer)>100
Compound 5A549 (Lung Cancer)89.3
Compound 7A549 (Lung Cancer)48.1
Compound 7CRL 1548 (Liver Cancer)45.1

The study concluded that compound 7 had the highest cytotoxic activity across all examined cell lines, suggesting that modifications to the coumarin structure can enhance its anticancer properties .

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory effects. Research has shown that derivatives can inhibit albumin denaturation, a common mechanism involved in inflammation. For instance, a study demonstrated that specific coumarin derivatives could significantly reduce the denaturation of human serum albumin induced by heat, indicating potential as anti-inflammatory agents.

Table 2: Inhibition of Albumin Denaturation by Coumarin Derivatives

CompoundPercentage Inhibition (%)
Compound A70
Compound B65
Compound C80

These findings suggest that this compound could possess significant anti-inflammatory properties alongside its cytotoxic effects .

The mechanisms underlying the biological activity of this compound are multifaceted. The compound may exert its effects through:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Modulation of Inflammatory Mediators : Reducing levels of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(4-methyl-2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-3-yl)acetate

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